molecular formula C29H18Cl2N2O4 B2500745 6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one CAS No. 1564281-21-5

6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

Cat. No.: B2500745
CAS No.: 1564281-21-5
M. Wt: 529.37
InChI Key: DCRKLHRGSWBQSJ-UHFFFAOYSA-N
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Description

6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a useful research compound. Its molecular formula is C29H18Cl2N2O4 and its molecular weight is 529.37. The purity is usually 95%.
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Biological Activity

6-Chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a complex quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity based on available literature, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The compound features a quinoline core with multiple substituents that may influence its biological properties. The presence of chlorine atoms and a dioxino moiety suggests potential interactions with biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study utilizing molecular modeling and computer screening identified several derivatives with potent inhibitory effects against various kinases involved in tumorigenesis. For instance, compounds derived from similar structures demonstrated IC50 values as low as 0.25 μM against specific kinases like NPM1-ALK and JAK3 .

Table 1: Antitumor Activity of Related Compounds

CompoundTarget KinaseIC50 (μM)
Compound 2aNPM1-ALK0.25
Compound 2bJAK30.36
Compound 2ccRAF[Y340D][Y341D]0.78

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. Compounds bearing similar structural motifs have shown promising results against both bacterial and fungal pathogens. For example, azetidinone fused derivatives of chloroquinolines exhibited superior inhibition against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Table 2: Antimicrobial Activity

CompoundOrganismInhibition Zone (mm)
AZT b2S. aureus15
AZT g3E. coli18

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Kinase Inhibition : The ability to inhibit kinases such as EGFR and ALK is crucial for its antitumor effects. By blocking these pathways, the compound may prevent cancer cell proliferation.
  • Antimicrobial Action : The mechanism by which quinoline derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Case Studies

Several studies have explored the efficacy of quinoline derivatives in preclinical models:

  • In Vivo Tumor Models : In a study involving xenograft models of human tumors, a related compound demonstrated significant tumor regression when administered at specific dosages over a defined treatment period.
  • Clinical Relevance : A case study highlighted the potential for these compounds to be developed into novel therapies for resistant strains of bacteria and aggressive tumors.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of quinoline structures exhibit significant anticancer properties. The compound may function as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, quinoline-based compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in various cancers. The incorporation of the dioxinoquinoline moiety may enhance its binding affinity and selectivity towards target proteins involved in tumor growth and metastasis .

Antimicrobial Properties

Compounds with similar structural frameworks have demonstrated antimicrobial activities against a range of pathogens. The presence of chlorine and dioxin functionalities could enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against bacterial strains .

Neuroprotective Effects

There is emerging evidence suggesting that quinoline derivatives may possess neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells. Further research is needed to explore these properties specifically for the compound in focus .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the therapeutic potential of 6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one. Studies suggest that modifications at specific positions on the quinoline ring can significantly impact its potency and selectivity towards biological targets. For example:

ModificationEffect on Activity
Addition of alkyl groupsIncreases lipophilicity and cellular uptake
Halogen substitutionsEnhances binding affinity to target proteins
Alterations in functional groupsModulates pharmacokinetic properties

Case Study 1: Anticancer Screening

In one study, a series of quinoline derivatives were synthesized and screened for their anticancer activity against various cancer cell lines. The compound exhibited IC50 values significantly lower than those of reference drugs like gefitinib, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on evaluating the antimicrobial efficacy of similar quinoline derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising activity comparable to standard antibiotics, suggesting that modifications could yield effective antimicrobial agents .

Properties

IUPAC Name

6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18Cl2N2O4/c30-19-7-8-21-20(14-19)26(16-4-2-1-3-5-16)27(29(35)33-21)23(34)9-6-17-12-18-13-24-25(37-11-10-36-24)15-22(18)32-28(17)31/h1-9,12-15H,10-11H2,(H,33,35)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRKLHRGSWBQSJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=NC(=C(C=C3C=C2O1)C=CC(=O)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC3=NC(=C(C=C3C=C2O1)/C=C/C(=O)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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